
LOC14
Overview
Description
- It is characterized by its ability to disrupt disulfide bonds within proteins, affecting their structure and function.
- This compound has garnered attention due to its potential therapeutic applications.
LOC14: is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding and redox regulation.
Preparation Methods
Synthetic Routes: While specific synthetic routes for LOC14 are not widely documented, it can be synthesized through organic chemistry methods.
Reaction Conditions: Researchers have likely employed various reactions, such as condensation, cyclization, or functional group transformations, to obtain this compound.
Industrial Production: Currently, there is no large-scale industrial production of this compound, as it primarily serves as a research tool.
Chemical Reactions Analysis
Reaction Types: LOC14 may undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions: Reagents like oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) could be involved.
Major Products: The specific products formed depend on the reaction conditions, but they likely involve modified disulfide bonds or altered functional groups.
Scientific Research Applications
Neuroprotective Applications
LOC14 has been identified as a reversible modulator of PDI, which plays a crucial role in neurodegenerative diseases characterized by protein misfolding, such as Huntington's disease (HD). The compound's neuroprotective effects have been documented in several studies.
Case Studies and Findings
- In a study involving N171–82Q HD mice, this compound administration resulted in:
- Motor Function Improvement : Significant enhancement observed after 14 weeks of treatment.
- Brain Atrophy Reduction : MRI scans indicated less volume loss in treated mice compared to controls.
- Neuronal Protection : Preservation of dopamine- and cyclic-AMP-regulated phosphoprotein levels in the striatum .
Applications Against Viral Infections
Beyond neuroprotection, this compound has shown promise in inhibiting viral replication, particularly against influenza viruses.
Inhibition of Protein Disulfide Isomerase A3
- This compound has been demonstrated to inhibit PDIA3, a variant of PDI involved in the processing of viral proteins. This inhibition results in decreased production of influenza hemagglutinin (HA), thereby reducing viral load .
Experimental Results
- In studies with mouse tracheal epithelial cells infected with influenza:
Summary of Key Findings
The following table summarizes the key findings related to this compound's applications:
Mechanism of Action
Target: LOC14 inhibits PDI, disrupting its chaperone function.
Pathways: By interfering with disulfide bond formation, this compound impacts protein stability, folding, and trafficking.
Neuroprotection: In brain tissue, this compound shows promise in mitigating ER stress and protecting neurons.
Comparison with Similar Compounds
Uniqueness: LOC14’s potency as a PDI inhibitor sets it apart.
Similar Compounds: While no direct analogs exist, other PDI inhibitors (e.g., PACMA31, rutin) share some features.
Biological Activity
LOC14 is a small molecule that serves as a modulator of Protein Disulfide Isomerase (PDI), a critical enzyme involved in protein folding and cellular stress responses. Research has highlighted its potential therapeutic applications, particularly in neuroprotection and cancer treatment. This article delves into the biological activity of this compound, presenting key findings from various studies, including its effects on Huntington's disease (HD), influenza virus infection, and pancreatic ductal adenocarcinoma (PDAC).
This compound functions primarily by inducing the oxidation of PDI, which alters its activity and affects cellular processes. The compound binds reversibly to PDI, promoting a conformational change that inhibits its reductase activity. This modulation leads to several downstream effects, particularly in neuroprotective contexts.
Key Findings
- Neuroprotection in Huntington's Disease : this compound was shown to improve motor function and reduce brain atrophy in N171–82Q HD mice models. Chronic administration (20 mg/kg/day) preserved neuronal markers and reduced endoplasmic reticulum (ER) stress associated with mutant huntingtin protein (mHtt) .
- Inflammatory Response Modulation : In studies involving influenza virus infection, this compound significantly decreased viral burden and inflammatory responses in mouse models. It inhibited the activity of neuraminidase (NA), an enzyme critical for viral replication, thereby providing a novel approach for antiviral therapy .
- Effects on Cancer Cells : this compound demonstrated anti-apoptotic properties in neuronal cells while exhibiting different effects in cancer cells. For instance, it did not significantly induce apoptosis in myeloid cancer cells, suggesting a complex role depending on the cellular context .
Neuroprotective Effects
A comprehensive study evaluated the impact of this compound on HD models. Key outcomes included:
Parameter | Control Group | This compound Treatment |
---|---|---|
Motor Function Improvement | Significant decline | Significant improvement |
Brain Atrophy Reduction | 18% volume loss | Minimal loss observed |
DARPP32 Levels in Striatum | Decreased | Preserved |
This compound's neuroprotective mechanism was linked to its ability to suppress mHtt-induced ER stress by inhibiting the upregulation of ER stress proteins like CHOP .
Influenza Virus Studies
In experiments involving A549 lung epithelial cells:
Treatment | Viral Burden Reduction | Cytokine Response |
---|---|---|
Control | High | Elevated |
This compound Treatment | Significant reduction | Suppressed |
This compound inhibited NA activity crucial for viral replication and reduced inflammation markers such as IFNβ .
Cancer Cell Studies
In pancreatic ductal adenocarcinoma models:
Cell Line | IC50 (24h) | IC50 (48h) |
---|---|---|
AsPC-1 | 6.13 µM | 3.41 µM |
BxPC-3 | 0.93 µM | 0.87 µM |
While this compound exhibited some efficacy against cancer cell proliferation, its primary role appeared to be more protective rather than directly cytotoxic .
Case Studies
- Huntington's Disease : In vivo studies demonstrated that this compound administration led to improved survival rates and reduced neurological deficits in HD mouse models.
- Influenza Virus Infection : Mice treated with this compound showed significantly lower viral loads and reduced lung inflammation compared to controls, indicating its potential as a therapeutic agent against viral infections.
- Pancreatic Cancer : Although primarily neuroprotective, this compound's modulation of PDI suggests potential applications in cancer therapy, particularly when combined with other treatments targeting proteostasis.
Properties
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSNHLFRIVWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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